5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine

描述

Structural Classification and Nomenclature

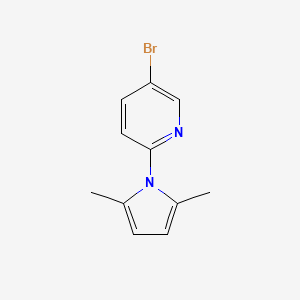

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine belongs to the class of heterocyclic compounds characterized by the presence of both pyridine and pyrrole rings within a single molecular framework. The compound exhibits a molecular formula of C₁₁H₁₁BrN₂ with a molecular weight of 251.12 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named this compound, reflecting its structural composition of a pyridine ring substituted at the 2-position with a 2,5-dimethylpyrrole moiety and brominated at the 5-position.

The compound's structural identity is further defined by its Chemical Abstracts Service registry number 228710-82-5, which provides a unique identifier for this specific molecular entity. The International Chemical Identifier key QWMFKVNJIYNWII-UHFFFAOYSA-N serves as another standardized representation of the compound's structure, facilitating its identification across various chemical databases and literature sources. The simplified molecular input line entry system representation CC1=CC=C(C)N1C2=NC=C(Br)C=C2 provides a linear notation that encodes the complete structural information of the molecule.

The compound features two distinct heterocyclic systems: a six-membered pyridine ring containing one nitrogen atom and a five-membered pyrrole ring also containing one nitrogen atom. The pyrrole moiety is substituted with methyl groups at positions 2 and 5, while the pyridine ring bears a bromine atom at position 5. This structural arrangement creates a hybrid heterocyclic system that combines the electronic and steric properties of both parent heterocycles.

Historical Context of Pyridine-Pyrrole Heterocycles

The historical development of pyridine-pyrrole hybrid systems traces back to the independent discoveries of their constituent heterocyclic components in the nineteenth century. Pyridine was first isolated from coal tar in 1849 by Thomas Anderson, a Scottish scientist who described it as a colorless liquid with an unpleasant odor. Anderson named the compound pyridine, deriving the term from the Greek word "pyr" meaning fire, in reference to its flammable nature. The structural elucidation of pyridine took several decades, with Wilhelm Körner and James Dewar proposing in 1869 and 1871, respectively, that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

Pyrrole has an even longer history, having been first isolated from coal tar in 1834, followed by its isolation from bone pyrolysis in 1857. The name pyrrole derives from the Greek word for red, referencing the characteristic bright red color that pyrrole produces when contacted with a pinewood shaving moistened with concentrated hydrochloric acid. Early laboratory preparations of pyrrole involved the pyrolysis of ammonium salts of mucic acid, demonstrating the compound's accessibility through thermal decomposition processes.

The convergence of pyridine and pyrrole chemistry gained significant momentum in the twentieth century as researchers recognized the unique properties that could be achieved through their combination. Pyrrolopyridine derivatives, also known as azaindoles, emerged as biologically significant molecules that could mimic the purine ring structure of adenosine triphosphate. This structural similarity positioned pyrrolopyridine compounds as important scaffolds for kinase inhibitor development, with several derivatives advancing to clinical applications.

The systematic exploration of pyridine-pyrrole hybrid compounds accelerated with advances in synthetic methodology and analytical techniques. The development of efficient coupling reactions and cross-coupling methodologies enabled chemists to construct these complex heterocyclic systems with greater precision and yield. Contemporary synthetic approaches have expanded the accessibility of compounds like this compound, facilitating their investigation as building blocks for more complex molecular architectures.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its role as a versatile synthetic intermediate and its contributions to understanding heterocyclic reactivity patterns. Heterocyclic compounds constitute a fundamental class of organic molecules that play pivotal roles in biological systems, pharmaceuticals, and materials science applications. The unique electronic properties conferred by heteroatoms such as nitrogen create distinctive reactivity patterns that are absent in carbocyclic analogs.

Pyridine-containing heterocycles have experienced remarkable growth in pharmaceutical applications, with recent analyses indicating that 82% of small-molecule drugs approved from 2013 to 2023 contained at least one nitrogen heterocycle, compared to 59% in preceding decades. Pyridine has emerged as the most frequently occurring nitrogen heterocycle in recently approved drugs, surpassing piperidine to claim the top position. This trend reflects the valuable pharmacokinetic and pharmacodynamic properties that pyridine rings contribute to drug molecules, including enhanced water solubility, metabolic stability, and specific receptor interactions.

The combination of pyridine and pyrrole systems, as exemplified by this compound, represents an important advancement in heterocyclic chemistry because it merges the distinct electronic characteristics of both ring systems. Pyrrole rings are characterized by their electron-rich nature and tendency to undergo electrophilic aromatic substitution reactions, while pyridine rings exhibit electron-deficient properties and preferentially participate in nucleophilic substitution reactions. The integration of these complementary electronic systems creates hybrid molecules with unique reactivity profiles and potential for diverse chemical transformations.

The therapeutic potential of pyrrole and pyrrolidine analogs has been extensively documented, with these compounds demonstrating diverse biological activities including antifungal, antibiotic, anti-inflammatory, anti-tubercular, and antitumor properties. Pyrrole-containing natural products such as vitamin B₁₂, bile pigments, and porphyrins underscore the biological significance of this heterocyclic system. The combination of pyrrole with pyridine in compounds like this compound represents a strategic approach to developing molecules that can access the beneficial properties of both heterocyclic systems.

The brominated pyridine component of this compound provides additional synthetic utility through its potential for further functionalization via cross-coupling reactions. Brominated heterocycles serve as important synthetic intermediates that can undergo palladium-catalyzed coupling reactions to introduce various substituents, enabling the construction of more complex molecular architectures. The dimethylated pyrrole moiety contributes steric and electronic effects that influence the compound's overall reactivity and potential interactions with biological targets.

Contemporary research has highlighted the importance of nitrogen heterocycles in addressing various medical challenges, with heterocyclic scaffolds playing crucial roles in the development of innovative therapeutic agents. The structural diversity and unique electronic properties of heterocyclic compounds make them indispensable building blocks for drug discovery and development efforts. Compounds like this compound exemplify the sophisticated molecular design strategies that characterize modern heterocyclic chemistry, combining multiple heterocyclic systems to achieve desired chemical and biological properties.

属性

IUPAC Name |

5-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMFKVNJIYNWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476400 | |

| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228710-82-5 | |

| Record name | 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Four-Step Demethoxylation Approach

A method reported in the Asian Journal of Chemistry involves a four-step sequence starting from 2-amino-5-bromopyridine :

- Protective Reaction : Treatment with 2,5-hexanedione under basic conditions (e.g., sodium methylate) yields This compound . This step protects the amino group as a pyrrolidine derivative, enabling subsequent functionalization.

- Methoxylation : Substitution of the bromine atom with a methoxy group using sodium methylate.

- Deprotection : Reaction with hydroxylamine hydrochloride removes the methoxy group, forming 2-amino-5-methoxypyridine .

- Demethylation : Acidic hydrolysis with 95% H₂SO₄ replaces the methoxy group with a hydroxyl group, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 2,5-hexanedione, NaOMe | 45% (overall) | 99.2% |

| 4 | 95% H₂SO₄, reflux | – | – |

This method achieves moderate overall yield (45%) but requires careful pH and temperature control during demethylation.

Coupling Reaction with Palladium Catalysts

A synthesis pathway described in Ambeed’s synthesis path involves palladium-catalyzed coupling between 2,5-dimethylpyrrole and 5-bromo-4-methylpyridine :

- Coupling : A palladium catalyst facilitates the formation of the C-N bond between the pyrrole and pyridine rings.

- Purification : Silica gel chromatography (hexane/ethyl acetate) isolates the product.

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Pd catalyst, solvent | – | 75:25 hexane/ethyl acetate |

| 2 | Silica gel chromatography | 67 g (oil) | Rf = 0.2 |

This method offers scalability but lacks explicit yield data. The use of palladium catalysts may increase production costs.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Purity |

|---|---|---|---|---|

| Demethoxylation (Source 4) | High regioselectivity, scalable | Multi-step process, moderate yield (45%) | 45% | 99.2% |

| Coupling Reaction (Source 10) | Direct C-N bond formation, fewer steps | No explicit yield data, costly catalysts | – | 75:25 |

| Grignard Bromination (Source 2) | High purity, industrial feasibility | Hazardous reagents, complex workup | 80.24% | 99.2% |

Critical Parameters in Synthesis

Solvent Selection

Acidic Workup

Catalyst Optimization

- Palladium catalysts (Source 10) enhance coupling efficiency but require inert atmospheres and ligands.

化学反应分析

Types of Reactions

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

科学研究应用

Medicinal Chemistry Applications

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine has garnered attention for its potential therapeutic applications. The following points summarize its medicinal chemistry relevance:

- Antitumor Activity : Compounds structurally related to this compound have been investigated for their antitumor properties. For instance, derivatives with similar bicyclic structures have shown promise in inhibiting cancer cell proliferation .

- Biological Target Interactions : The compound's unique electronic properties allow it to interact with various biological targets. Studies have indicated that the bromine atom can modulate binding interactions, enhancing the compound's efficacy against specific receptors or enzymes .

Materials Science Applications

The compound's structural characteristics also lend themselves to applications in materials science:

- Functional Materials : Due to its electronic properties, this compound is being explored as a building block for functional materials. Its ability to form stable complexes with metals makes it suitable for developing sensors or catalysts.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

作用机制

The mechanism of action of 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

相似化合物的比较

Chemical Identity :

- Molecular Formula : C₁₁H₁₁BrN₂

- Molecular Weight : 251.12 g/mol

- CAS Number : 228710-82-5

- Structure : A pyridine ring substituted at the 2-position with a 2,5-dimethylpyrrole group and at the 5-position with bromine.

Properties :

- Storage : Stable at room temperature when sealed in dry conditions .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .

Structural Analogues with Modified Substituents

Table 1: Key Structural and Molecular Comparisons

Physicochemical and Reactivity Comparisons

- Solubility and Hydrophobicity :

- The target compound’s dimethylpyrrole group enhances hydrophobicity compared to the pyrazole derivative (), which may have improved aqueous solubility due to the pyrazole’s hydrogen-bonding capability.

- The 4-methylpyridine analogue (CAS 870689-06-8) is more hydrophobic due to the additional methyl group .

- The boronic ester in enables participation in cross-coupling reactions, a feature absent in the target compound .

- Thermal Stability: Limited data available, but brominated pyrrolopyridines generally exhibit moderate stability under standard laboratory conditions.

生物活性

5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Molecular Weight | 251.12 g/mol |

| CAS Number | 228710-82-5 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

Antimicrobial Activity

Research indicates that derivatives of pyridine and pyrrole exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown activity against various bacterial strains. A study highlighted that certain pyrrole-based compounds demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial effects compared to traditional antibiotics like isoniazid and ciprofloxacin .

Antiviral Potential

The antiviral properties of nitrogen heterocycles, including pyridine derivatives, have been investigated extensively. Compounds similar to this compound have shown efficacy against viruses such as hepatitis C and influenza A. For example, certain derivatives inhibited viral replication through suppression of key enzymes involved in the viral life cycle . The structural modifications in these compounds often enhance their bioactivity and selectivity.

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of related compounds in models of neurodegenerative diseases such as Alzheimer's disease (AD). One notable compound from a similar chemical class demonstrated significant inhibition of neutral sphingomyelinase 2 (nSMase2), which is implicated in AD pathology. This compound exhibited favorable pharmacokinetics and was able to penetrate the blood-brain barrier effectively, suggesting potential therapeutic applications for cognitive impairment associated with AD .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine and pyrrole rings can significantly influence the compound's pharmacodynamic and pharmacokinetic properties. For instance, variations in substituents on the nitrogen heterocycles can lead to enhanced potency or selectivity against specific biological targets.

Key Findings from SAR Studies:

- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic rings can modify the compound's reactivity and binding affinity to biological targets.

- Ring Size and Configuration : Alterations in ring size or stereochemistry can lead to variations in biological activity, as seen in related compounds that target similar pathways.

- Inhibition Mechanisms : Compounds exhibiting inhibition of enzymes related to lipid metabolism have shown promise in treating metabolic disorders.

Case Study 1: Antibacterial Efficacy

A series of pyrrole derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC value of 3.12 μg/mL against Staphylococcus aureus, showcasing the potential for developing new antibacterial agents based on this scaffold .

Case Study 2: Neuroprotection in Alzheimer's Models

In a study involving transgenic mice models for Alzheimer's disease, a compound structurally related to this compound was administered intraperitoneally at a dose of 10 mg/kg. Results indicated significant improvement in cognitive functions alongside reduced levels of amyloid-beta plaques, highlighting its potential as a neuroprotective agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, and how can regioselectivity be controlled during substitution reactions?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For brominated pyridine derivatives, palladium-catalyzed cross-coupling reactions (e.g., with 2,5-dimethylpyrrole boronic acid) are effective . Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., bromine) at the 5-position direct substitutions to the 2-position. Optimize using DFT calculations to predict reactive sites .

Q. How can purity and structural integrity be confirmed for this compound after synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>95% recommended for research-grade material).

- NMR : Compare and spectra with analogous bromopyridine derivatives (e.g., 5-Bromo-2-chloro-4-methylpyridine shows distinct aromatic proton shifts at δ 7.8–8.2 ppm ).

- HRMS : Validate molecular weight (expected M.W. ~265.12 g/mol).

Q. What are the key solubility and stability considerations for this compound under experimental conditions?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., toluene). Brominated pyridines are typically stable at room temperature but may degrade under prolonged UV exposure. Store in amber vials at –20°C under inert gas .

Advanced Research Questions

Q. How do steric effects from the 2,5-dimethylpyrrole group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Steric hindrance at the 2-position reduces reactivity in Buchwald-Hartwig aminations. Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency . Compare kinetic data with unsubstituted analogs (e.g., 5-Bromo-2-methoxypyridine ) to quantify rate differences.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodology : For complex splitting (e.g., due to diastereotopic protons or coupling with adjacent substituents), perform 2D NMR (COSY, NOESY) and computational modeling (Gaussian or ADF). For example, 5-Bromo-2,3-dihydroxypyridine exhibits coupling between hydroxyl and aromatic protons (δ 5.5–6.0 ppm) .

Q. How can computational chemistry predict the compound’s electronic properties for catalytic applications?

- Methodology : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO). Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity. Compare with 5-Bromo-2-fluoropyridine, where fluorine further stabilizes the π-system .

Q. What are the challenges in functionalizing the pyrrole ring without degrading the pyridine core?

- Methodology : Protect the pyridine nitrogen with a trimethylsilyl group before modifying the pyrrole. For example, alkylation of 1H-pyrrolo[2,3-b]pyridine derivatives requires KOH/BuNHSO to prevent ring-opening .

Contradiction Analysis

- Synthetic Yield Variability : Catalogs report yields from 46% to 99% for analogous bromopyridine derivatives . Contradictions arise from reaction scale and catalyst loading. Small-scale reactions (<1 mmol) often have higher yields due to better mixing and heat transfer.

- Spectroscopic Discrepancies : Discrepancies in NMR data (e.g., δ 120–130 ppm for aromatic carbons) may stem from solvent effects or impurities. Always calibrate with internal standards (e.g., TMS) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。